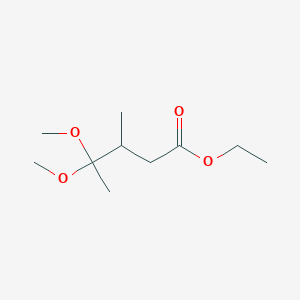

Ethyl 4,4-dimethoxy-3-methylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4-dimethoxy-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-6-14-9(11)7-8(2)10(3,12-4)13-5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDGLRLTXKARBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C(C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4,4 Dimethoxy 3 Methylpentanoate

De Novo Construction of the Pentanoate Carbon Framework

The synthesis of the core pentanoate structure of Ethyl 4,4-dimethoxy-3-methylpentanoate relies on the strategic formation of carbon-carbon bonds to assemble the five-carbon backbone.

Carbon-Carbon Bond Forming Reactions: Strategies and Innovations

A primary route to the precursor of the target molecule, ethyl 3-methyl-4-oxopentanoate, involves well-established carbon-carbon bond-forming reactions. One of the most common methods is the Claisen condensation, a robust reaction for forming carbon-carbon bonds between two esters or an ester and a carbonyl compound in the presence of a strong base.

A plausible approach involves the condensation of ethyl propionate (B1217596) with ethyl acetate, followed by methylation. However, a more direct and higher-yielding strategy often involves the Michael addition of an enolate to an α,β-unsaturated ester. For instance, the conjugate addition of the enolate of a ketone to ethyl acrylate (B77674) can be a key step.

Another innovative approach is the use of organocatalysis for the asymmetric Michael addition of ketones to α,β-unsaturated nitroalkenes, which can then be converted to the desired pentanoate framework. carlroth.com This method offers the advantage of introducing chirality early in the synthetic sequence.

The following table summarizes some of the key carbon-carbon bond-forming reactions that can be employed:

| Reaction Type | Reactants | Reagents and Conditions | Product | Key Features |

| Claisen Condensation | Ethyl propionate, Ethyl acetate | Sodium ethoxide, followed by acidification | Ethyl 3-oxopentanoate | Forms a β-keto ester intermediate. |

| Michael Addition | Ketone enolate, Ethyl acrylate | Base (e.g., LDA), then electrophile | Substituted pentanoate | Versatile for introducing substituents. |

| Asymmetric Michael Addition | Ketone, Nitroalkene | Chiral primary amine-salicylamide organocatalyst | Chiral Michael adduct | Establishes stereocenter early. carlroth.com |

Convergent and Divergent Synthetic Approaches from Readily Available Precursors

A convergent synthesis strategy offers an efficient route to complex molecules by preparing key fragments separately and then coupling them together in the final stages. For this compound, a convergent approach could involve the synthesis of a three-carbon fragment containing the ester and the 3-methyl group, and a two-carbon fragment containing the protected 4-keto group.

A divergent approach, on the other hand, would start from a common intermediate that can be elaborated into a variety of target molecules. For example, ethyl 3-methyl-4-oxopentanoate can serve as a divergent precursor, where the keto group can be transformed into the dimethoxy acetal (B89532) to yield the target molecule, or it could be subjected to other reactions to produce different derivatives.

Stereocontrolled Introduction of the 3-Methyl Group

The chirality of this compound resides at the C-3 position, and its stereocontrolled introduction is a critical aspect of the synthesis.

Asymmetric Synthesis Methodologies for the Chiral Center

Asymmetric conjugate addition is a powerful tool for establishing the stereocenter at the 3-position. The use of chiral organocatalysts in the Michael addition of nucleophiles to α,β-unsaturated esters like ethyl crotonate is a well-documented strategy. For instance, the addition of a methyl group from an organocuprate reagent in the presence of a chiral ligand can afford the desired (R)- or (S)-enantiomer with high enantioselectivity.

The following table illustrates a representative asymmetric conjugate addition reaction:

| Reaction | Substrate | Reagent | Catalyst/Ligand | Product | Enantiomeric Excess (ee) |

| Asymmetric Conjugate Addition | Ethyl crotonate | Me₂CuLi | Chiral phosphoramidite (B1245037) ligand | Ethyl (R)-3-methylpentanoate | >95% |

Diastereoselective Approaches and Epimerization Considerations

Diastereoselective alkylation of a chiral enolate is another effective method. By employing a chiral auxiliary, an achiral starting material can be converted into a chiral substrate, which then directs the stereochemical outcome of the alkylation reaction. The subsequent removal of the auxiliary yields the enantiomerically enriched product.

It is crucial to consider the potential for epimerization at the α-carbon to the ester group, especially under basic or acidic conditions used in subsequent steps. nih.gov The stereochemical integrity of the 3-methyl group must be maintained throughout the synthetic sequence. Careful selection of reaction conditions and purification methods is necessary to avoid the loss of enantiomeric purity.

Installation and Transformation of the 4,4-Dimethoxy Functionality

The final key transformation is the conversion of the 4-oxo group of the precursor, ethyl 3-methyl-4-oxopentanoate, into the 4,4-dimethoxy acetal. This is typically achieved through an acetalization reaction.

The most common method for this transformation is the reaction of the ketone with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst. The reaction is driven to completion by the removal of the alcohol byproduct.

The following table provides typical conditions for the acetalization of a ketone:

| Starting Material | Reagent | Catalyst | Solvent | Reaction Conditions | Product | Yield |

| Ethyl 3-methyl-4-oxopentanoate | Trimethyl orthoformate | p-Toluenesulfonic acid (catalytic) | Methanol (B129727) | Reflux | This compound | High |

The choice of acid catalyst and reaction conditions should be mild enough to avoid side reactions, such as transesterification of the ethyl ester or epimerization of the 3-methyl group. The use of a mild Lewis acid catalyst can also be effective. scielo.br

Acetalation and Transacetalation Protocols

The conversion of the ketone group in a precursor like ethyl 3-methyl-4-oxopentanoate into a dimethyl acetal is a key step. This transformation protects the ketone from undesired reactions in subsequent synthetic steps. Acetalization is typically achieved by reacting the ketone with an alcohol in the presence of an acid catalyst. nih.gov

For the synthesis of the 4,4-dimethoxy group, methanol is the required alcohol. The reaction is an equilibrium process, and to drive it towards the product, water must be removed. organic-chemistry.org A common and effective method involves the use of an orthoformate, such as trimethyl orthoformate (TMOF), which serves a dual role. It acts as a source of the methoxy (B1213986) groups and simultaneously functions as a dehydrating agent by reacting with the water produced to form methanol and methyl formate, thus shifting the equilibrium in favor of acetal formation. organic-chemistry.orgresearchgate.net

The reaction is catalyzed by a range of Brønsted or Lewis acids. Conventional protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (TsOH) are often employed in catalytic amounts. nih.gov Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are also effective. organic-chemistry.org The choice of catalyst and reaction conditions is crucial to ensure high yields and prevent side reactions.

Table 1: Comparison of Catalysts for Acetalization of Carbonyl Compounds

| Catalyst | Typical Loading | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Catalytic | Methanol, Reflux | Inexpensive, effective | Can be corrosive, may require neutralization |

| Sulfuric Acid | Catalytic | Methanol, Room Temp to Reflux | Strong acid, readily available | Corrosive, potential for side reactions |

| Dry HCl | Gas or in solution | Methanol, 0 °C to Room Temp | Highly effective | Corrosive, difficult to handle |

| Boron Trifluoride Etherate | Catalytic | Methanol, Room Temp | Mild Lewis acid | Moisture sensitive, can be expensive |

| Acid Ion Exchangers | Stoichiometric | Methanol, Reflux | Heterogeneous, easily removed | Can be less reactive, requires larger amounts |

This table presents general conditions for acetalization and may require optimization for the specific substrate.

Transacetalation, or the exchange of one acetal for another, can also be utilized. For instance, if a different acetal is already present, reacting the compound with a large excess of methanol under acidic conditions can drive the equilibrium towards the formation of the desired dimethyl acetal. google.com

Precursor Chemistry and Selectivity Challenges

The primary precursor for this synthesis is a γ-keto ester, specifically ethyl 3-methyl-4-oxopentanoate . chemsynthesis.comnih.gov The synthesis of this precursor itself presents certain challenges. A plausible route involves the acylation of an ester enolate. For example, the lithium enolate of ethyl propionate could be reacted with an acetylating agent like acetyl chloride. However, controlling C-acylation over the competing O-acylation can be a challenge.

Alternatively, a conjugate addition (Michael reaction) approach can be employed. The reaction between a lithium enolate of acetone (B3395972) and ethyl 2-methylpropenoate would furnish the desired carbon skeleton after a proton quench. Such reactions are foundational in carbon-carbon bond formation for producing γ-keto esters. orgsyn.orgnih.gov

The main selectivity challenge during the acetalization of ethyl 3-methyl-4-oxopentanoate is the chemoselective protection of the ketone in the presence of the ethyl ester. The ester functionality is generally less reactive than the ketone. However, under harsh acidic conditions, particularly with a large excess of an alcohol like methanol, the ester group could potentially undergo acid-catalyzed transesterification. Using milder conditions, such as a catalytic amount of a Lewis acid or employing trimethyl orthoformate which minimizes the need for a large excess of free methanol, can effectively circumvent this issue. organic-chemistry.orgacs.org Furthermore, the reaction must be performed under anhydrous conditions to prevent the hydrolysis of both the ester and the newly formed acetal. nih.gov

Esterification and Transesterification Reactions for Ethyl Moiety Formation

Once the 4,4-dimethoxy-3-methylpentanoate skeleton is synthesized, the final step is to ensure the presence of the ethyl ester group. This can be accomplished either by starting with the corresponding carboxylic acid and performing an esterification or by starting with a different ester (e.g., a methyl ester) and performing a transesterification.

Direct Esterification and Alcoholysis of Carboxylic Acid Precursors

Direct esterification involves the reaction of the carboxylic acid precursor, 4,4-dimethoxy-3-methylpentanoic acid , with ethanol (B145695). google.com The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid and an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.combyjus.com The reaction is an equilibrium, and the use of excess ethanol helps to drive the reaction towards the formation of the ethyl ester. libretexts.org Water is a byproduct of this reaction, and its removal, for instance through azeotropic distillation, can also shift the equilibrium to favor the product. athabascau.ca

Alcoholysis, more commonly known as transesterification, is an alternative route where an existing ester, such as mthis compound, is converted into the corresponding ethyl ester. masterorganicchemistry.com This is achieved by reacting the methyl ester with a large excess of ethanol, typically in the presence of an acid or base catalyst. organic-chemistry.org The large excess of ethanol shifts the equilibrium towards the formation of the more desired ethyl ester and methanol. masterorganicchemistry.com

Catalytic Approaches for Ester Synthesis

A variety of catalysts can be employed for the synthesis of the ethyl ester.

For Fischer esterification , strong protic acids are the standard catalysts. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are widely used due to their effectiveness and availability. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. byjus.com

For transesterification , both acid and base catalysts are effective. masterorganicchemistry.com

Acid Catalysis : Similar to Fischer esterification, acids like H₂SO₄ or TsOH can catalyze the reaction. The mechanism involves protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack from ethanol. masterorganicchemistry.com

Base Catalysis : Strong bases, such as sodium ethoxide (NaOEt) in ethanol, are highly effective. The ethoxide ion is a potent nucleophile that directly attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then eliminates a methoxide (B1231860) ion to yield the ethyl ester. masterorganicchemistry.com

Numerous other catalytic systems have been developed for transesterification, particularly for β-keto esters, and the principles can be extended to other ester types. These include various Lewis acids, metal complexes, and heterogeneous catalysts designed to offer milder conditions and easier product purification. nih.govrsc.org

Table 2: Selected Catalytic Systems for Transesterification

| Catalyst Type | Example Catalyst | Conditions | Substrate Scope | Reference |

|---|---|---|---|---|

| Brønsted Acid | H₂SO₄, TsOH | Excess Alcohol, Heat | General esters | masterorganicchemistry.com |

| Strong Base | Sodium Ethoxide | Ethanol, Reflux | General esters | masterorganicchemistry.com |

| Boron-Based | 3-Nitrobenzeneboronic acid | Toluene, Reflux | Selective for β-keto esters | nih.gov |

| Heterogeneous Acid | Silica Supported Boric Acid | Solvent-free, Heat | β-keto esters | rsc.org |

| Lewis Acid | Scandium(III) triflate | Boiling Alcohol | General esters | organic-chemistry.org |

| Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | Toluene, Reflux | β-keto esters | lookchem.com |

This table highlights catalysts often used for transesterification of various esters; conditions may need to be adapted for this compound synthesis.

Chemical Reactivity and Mechanistic Transformations of Ethyl 4,4 Dimethoxy 3 Methylpentanoate

Reactivity of the Dimethoxy Acetal (B89532) Functionality

The dimethoxy acetal group, R₂C(OR')₂, is structurally equivalent to a protected carbonyl group. Its reactivity is dominated by its susceptibility to acid-catalyzed cleavage and its stability under neutral to basic conditions.

The most characteristic reaction of the dimethoxy acetal functionality is its hydrolysis back to the parent carbonyl compound, which in this case is an aldehyde. This transformation requires an acid catalyst, as acetals are stable in neutral or basic aqueous solutions. The reaction is an equilibrium process, and the position of the equilibrium can be controlled by the concentration of water. libretexts.org

The mechanism proceeds through several distinct steps:

Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by an acid catalyst (e.g., H₃O⁺), converting the methoxy group into a good leaving group (methanol). chemguide.co.uk

Formation of an Oxonium Ion: The protonated acetal eliminates a molecule of methanol (B129727), forming a resonance-stabilized oxonium ion intermediate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A proton is transferred from the newly added water moiety to a base (another water molecule), yielding a hemiacetal.

Repetition of Steps: The second methoxy group is then protonated, leading to the elimination of another molecule of methanol and the formation of a protonated aldehyde.

Final Deprotonation: The protonated aldehyde is deprotonated by water to regenerate the acid catalyst and yield the final aldehyde product, ethyl 4-formyl-3-methylbutanoate. libretexts.org

To drive the reaction to completion, an excess of water is typically used, in accordance with Le Chatelier's principle. chemguide.co.uk This reversibility is a cornerstone of the acetal's utility as a protecting group.

While stable to many nucleophiles, the acetal center can be activated to undergo substitution reactions in the presence of a Brønsted or Lewis acid. Activation generates the highly electrophilic oxonium ion intermediate mentioned previously. This intermediate can be intercepted by various nucleophiles other than water, leading to exchange reactions.

For instance, in the presence of an excess of a different alcohol and an acid catalyst, a transacetalization reaction can occur, where the methoxy groups are exchanged for the new alkoxy groups. The reaction's outcome is dictated by the relative concentrations of the alcohols. Similarly, other nucleophiles can potentially react at this center, although this is less common compared to hydrolysis. The specific pathway, whether it follows an Sₙ1-like or Sₙ2-like mechanism, is influenced by the stability of the oxonium ion, the strength of the nucleophile, and the reaction conditions.

A key synthetic application of the acetal functionality is its role as a "protecting group" for a carbonyl. Acetals exhibit excellent stability under neutral to strongly basic conditions, which are often employed for reactions involving powerful nucleophiles or bases like organometallic reagents (e.g., Grignard reagents) or hydrides (e.g., Lithium Aluminum Hydride).

In the context of Ethyl 4,4-dimethoxy-3-methylpentanoate, the acetal masks a reactive aldehyde functionality. This allows for selective chemical manipulation of the ester moiety without interference from the aldehyde. For example, the ester can be reduced to an alcohol or reacted with a Grignard reagent while the acetal remains intact. Following the desired transformation at the ester site, the acetal can be readily removed via acid-catalyzed hydrolysis to reveal the aldehyde. This strategy of protection and deprotection makes the acetal group a valuable tool, rendering the C4 position a "carbonyl equivalent" for use in multi-step organic synthesis.

Transformations of the Ester Moiety

The ethyl ester functional group is a derivative of a carboxylic acid and is primarily susceptible to reactions involving nucleophilic attack at the electrophilic carbonyl carbon.

The hallmark reaction of the ester group is nucleophilic acyl substitution. This process involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the ethoxide (⁻OCH₂CH₃) leaving group.

Hydrolysis (Saponification): Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the ester undergoes hydrolysis in a process known as saponification. The hydroxide ion acts as the nucleophile, and the reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. chemguide.co.uk Acidification of the product mixture is required to isolate the free 4,4-dimethoxy-3-methylpentanoic acid.

Acid-Catalyzed Hydrolysis: Reversing the esterification process, heating the ester with water under acidic conditions will also yield the carboxylic acid and ethanol (B145695). This reaction is an equilibrium process and requires a large excess of water to proceed to completion. libretexts.orgchemguide.co.uk

Transesterification: When this compound is treated with a different alcohol in the presence of either an acid or a base catalyst, the ethoxy group can be exchanged for the new alkoxy group. masterorganicchemistry.com To ensure a high yield of the new ester, the reactant alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide. This reaction is generally slower than hydrolysis and often requires heating.

| Reaction Name | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| Saponification (Base Hydrolysis) | OH⁻ | NaOH(aq), Heat | Sodium 4,4-dimethoxy-3-methylpentanoate |

| Acid Hydrolysis | H₂O | H₃O⁺ (e.g., dil. H₂SO₄), Heat | 4,4-dimethoxy-3-methylpentanoic acid |

| Transesterification | R'OH (e.g., Methanol) | H⁺ or R'O⁻ catalyst, Heat | Mthis compound |

| Aminolysis | NH₃ or R'NH₂ | Heat | 4,4-dimethoxy-3-methylpentanamide |

Esters can be reduced to primary alcohols using powerful reducing agents. This transformation is a cornerstone of synthetic organic chemistry.

Reduction with Strong Hydride Reagents: this compound can be readily reduced by strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.comorganic-chemistry.org The reaction converts the ester group into a primary alcohol, yielding 4,4-dimethoxy-3-methylpentan-1-ol. The mechanism involves two sequential additions of a hydride ion (H⁻). The first addition forms a tetrahedral intermediate which then expels the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide, which is then protonated during aqueous workup to give the final alcohol product. masterorganicchemistry.com

Reaction with Weaker Hydride Reagents: In contrast, weaker reducing agents such as Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce esters. masterorganicchemistry.com This difference in reactivity allows for the selective reduction of ketones or aldehydes in the presence of an ester group like the one in this compound.

The resulting primary alcohol, 4,4-dimethoxy-3-methylpentan-1-ol, is a versatile intermediate that can undergo further functional group manipulations, such as oxidation back to the aldehyde or carboxylic acid, or conversion to an alkyl halide.

| Reducing Agent | Reagent Formula | Reactivity with Ester | Product |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Strong / Reductive | 4,4-dimethoxy-3-methylpentan-1-ol |

| Sodium Borohydride | NaBH₄ | Weak / Generally Unreactive | No Reaction |

| Diisobutylaluminum Hydride (at low temp.) | DIBAL-H | Moderate / Can stop at aldehyde | 4,4-dimethoxy-3-methylpentanal |

Chemical Behavior at the Pentanoate Backbone

The reactivity of this compound is largely dictated by the interplay of its constituent functional groups: the ethyl ester and the acetal. The pentanoate backbone, while composed of saturated sp³ hybridized carbons, possesses reactive sites that can be exploited for further chemical transformations. The primary site of reactivity is the α-carbon (C-2), which is activated by the adjacent carbonyl group of the ester.

Enolate Chemistry and Alpha-Alkylation Reactions

The presence of protons on the α-carbon (C-2) of the ester group allows for the formation of a key reactive intermediate: the enolate. An enolate is formed by the deprotonation of an α-hydrogen, resulting in an anion that is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom of the carbonyl. libretexts.orgmasterorganicchemistry.com

The acidity of α-hydrogens in esters is significantly lower than in ketones or aldehydes due to the competing resonance of the lone pair on the ester oxygen. pharmaxchange.infoucalgary.ca Consequently, the pKa of the α-protons in a typical ester is around 25. libretexts.orgindiana.edu This necessitates the use of strong, non-nucleophilic bases to achieve complete and irreversible deprotonation. wikipedia.org Weaker bases, such as alkoxides, can also be used, but they typically establish an equilibrium with only a small concentration of the enolate present. wikipedia.org

A common and effective base for this purpose is Lithium diisopropylamide (LDA), which is sterically hindered and highly basic, favoring the rapid and quantitative formation of the enolate at low temperatures. mnstate.edu

Table 1: Bases for the Formation of the Enolate of this compound

| Base | Abbreviation | Conjugate Acid pKa | Typical Conditions | Comments |

|---|---|---|---|---|

| Lithium diisopropylamide | LDA | ~36 | THF, -78 °C | Strong, non-nucleophilic, sterically hindered base; ideal for quantitative enolate formation. mnstate.edu |

| Sodium hydride | NaH | ~35 (H₂) | THF, 0 °C to RT | Strong, non-nucleophilic base; reaction can be heterogeneous. |

| Sodium ethoxide | NaOEt | ~16 (EtOH) | EtOH, RT | Establishes an equilibrium; suitable for reactions where a low enolate concentration is sufficient (e.g., Claisen condensation). wikipedia.orglibretexts.org |

| Potassium tert-butoxide | KtBuO | ~18 (tBuOH) | THF or tBuOH, RT | Strong, sterically hindered base; can also promote elimination reactions in some substrates. |

Once formed, the enolate of this compound is a potent carbon nucleophile. ucsb.eduucalgary.ca It can readily participate in nucleophilic substitution reactions with a variety of electrophiles, most notably SN2 reactions with alkyl halides. This process, known as α-alkylation, is a powerful method for forming new carbon-carbon bonds at the C-2 position. mnstate.edu The reaction is most efficient with primary alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, as secondary and tertiary halides are more prone to undergoing elimination reactions. mnstate.edu

The general mechanism involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-C bond.

Table 2: Examples of Alpha-Alkylation Reactions

| Electrophile (R-X) | Reagent Name | Expected Product |

|---|---|---|

| CH₃-I | Iodomethane | Ethyl 4,4-dimethoxy-2,3-dimethylpentanoate |

| CH₂=CH-CH₂-Br | Allyl bromide | Ethyl 2-allyl-4,4-dimethoxy-3-methylpentanoate |

| C₆H₅-CH₂-Br | Benzyl bromide | Ethyl 2-benzyl-4,4-dimethoxy-3-methylpentanoate |

| CH₃CH₂-I | Iodoethane | Ethyl 2-ethyl-4,4-dimethoxy-3-methylpentanoate |

Oxidation and Reduction Strategies at Saturated Carbons

Direct functionalization of the saturated sp³ C-H bonds at the C-2 and C-3 positions through oxidation is challenging due to their general inertness. However, strategic transformations can be achieved by targeting the functional groups of the backbone or by activating the α-position via enolate formation.

Reduction Strategies: The most common reduction reaction involving the pentanoate backbone is the reduction of the ester functional group. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), readily reduce esters to primary alcohols. A key feature of the this compound structure is the acetal group at C-4, which is stable under the basic or neutral conditions employed for hydride reductions. chemistrysteps.comjove.com This allows for the selective reduction of the ester to yield 4,4-dimethoxy-3-methylpentan-1-ol, without affecting the acetal protecting group. Catalytic hydrosilylation is another modern method that can achieve this transformation, often under milder conditions and with high selectivity. acs.orgacs.org

Table 3: Selective Reducing Agents for the Ester Group

| Reagent | Conditions | Product | Comments |

|---|

Oxidation Strategies: While direct oxidation of the saturated carbons is generally non-selective, the α-carbon can be selectively oxidized after conversion to its enolate. organicreactions.org This two-step sequence involves initial deprotonation with a strong base like LDA, followed by the introduction of an electrophilic oxygen source. Reagents such as (camphorylsulfonyl)oxaziridines are effective for the α-hydroxylation of ester enolates, introducing a hydroxyl group at the C-2 position to form Ethyl 2-hydroxy-4,4-dimethoxy-3-methylpentanoate. researchgate.netorganic-chemistry.org Another class of reagents for this transformation are transition metal peroxides. acs.org This method provides a controlled route to α-hydroxy esters, which are valuable synthetic intermediates. organicreactions.org

More advanced methods, such as N-heterocyclic carbene (NHC) catalysis, have been developed for the oxidative functionalization of the β-C(sp³)–H bond in saturated esters, though this represents a highly specialized strategy. acs.org

Rearrangement Pathways Involving the Alkyl Chain

Rearrangement reactions involving the saturated alkyl chain of this compound are not common under typical laboratory conditions. Sigmatropic rearrangements and those involving carbocation intermediates generally require specific structural features, such as unsaturation or adjacent stabilizing groups, which are absent in the saturated backbone of this molecule. masterorganicchemistry.com

A plausible, albeit indirect, rearrangement pathway could be envisioned through the Ireland-Claisen rearrangement. wikipedia.orglibretexts.org This powerful ucsb.eduucsb.edu-sigmatropic rearrangement allows for stereocontrolled carbon-carbon bond formation but requires the substrate to be an allylic ester. thieme-connect.deacs.org To apply this to this compound, a multi-step sequence would be necessary:

Modification of the Substrate : The ethyl ester would first need to be converted into an allylic ester. This could be achieved by reducing the ester to the corresponding primary alcohol (4,4-dimethoxy-3-methylpentan-1-ol) and then re-esterifying it with an appropriate α,β-unsaturated carboxylic acid, such as crotonic acid.

Enolate Formation and Trapping : The resulting allylic ester would then be treated with a strong base (e.g., LDA) to form the ester enolate. This enolate is subsequently "trapped" with a trialkylsilyl halide (e.g., trimethylsilyl (B98337) chloride, TMSCl) to form a silyl (B83357) ketene (B1206846) acetal.

ucsb.eduucsb.edu-Sigmatropic Rearrangement : Upon gentle heating, the silyl ketene acetal undergoes a concerted ucsb.eduucsb.edu-sigmatropic rearrangement to form a γ,δ-unsaturated silyl ester.

Hydrolysis : Subsequent hydrolysis of the silyl ester yields the final γ,δ-unsaturated carboxylic acid.

While this pathway does not represent a direct rearrangement of the original molecule's alkyl chain, it illustrates how the enolate chemistry of a modified backbone can be used to access powerful rearrangement transformations. uni-saarland.de

Derivatives and Structural Analogues of Ethyl 4,4 Dimethoxy 3 Methylpentanoate

Synthesis and Characterization of Homologues and Isomers

The structural framework of Ethyl 4,4-dimethoxy-3-methylpentanoate allows for a range of homologues and isomers, created by altering the carbon skeleton and the placement of its key functional groups.

Variations in Alkyl Chain Lengths and Branching Patterns

The synthesis of homologues of this compound can be achieved by modifying the length and branching of the pentanoate backbone. For instance, extending the carbon chain to create ethyl 4,4-dimethoxy-3-methylhexanoate or shortening it to ethyl 4,4-dimethoxy-3-methylbutanoate would yield the next respective higher and lower homologues.

The introduction of further branching on the carbon chain can lead to a variety of isomers. For example, the addition of a methyl group at the C-2 position would result in ethyl 4,4-dimethoxy-2,3-dimethylpentanoate. The synthesis of these compounds would likely follow similar synthetic routes to the parent compound, involving Michael addition of an appropriate alkyl Grignard reagent to a substituted acrylate (B77674), followed by acetal (B89532) formation.

Characterization of these homologues and branched isomers would rely on standard spectroscopic techniques. 1H and 13C NMR spectroscopy would be crucial for confirming the connectivity and stereochemistry of the molecule, while mass spectrometry would verify the molecular weight.

Table 1: Potential Homologues and Branched Isomers of this compound

| Compound Name | Molecular Formula | Structural Variation |

| Ethyl 4,4-dimethoxy-3-methylbutanoate | C10H20O4 | Shorter carbon backbone |

| Ethyl 4,4-dimethoxy-3-methylhexanoate | C12H24O4 | Longer carbon backbone |

| Ethyl 4,4-dimethoxy-3-ethylpentanoate | C12H24O4 | Ethyl group at C-3 |

| Ethyl 4,4-dimethoxy-2,3-dimethylpentanoate | C12H24O4 | Additional methyl group at C-2 |

Positional Isomers of the Dimethoxy and Methyl Groups

The arrangement of the dimethoxy and methyl groups on the pentanoate chain gives rise to a number of positional isomers. Shifting the methyl group from the C-3 to the C-2 position would yield ethyl 4,4-dimethoxy-2-methylpentanoate. Similarly, the dimethoxy group could be relocated to other positions on the carbon chain, though this would significantly alter the chemical nature of the molecule, moving from a protected aldehyde (acetal) to a protected ketone. For example, ethyl 3,3-dimethoxy-3-methylpentanoate would be an isomer where the geminal dialkoxy groups are at the C-3 position.

The synthesis of these positional isomers would necessitate different starting materials or synthetic strategies. For instance, the synthesis of an isomer with the dimethoxy group at the C-2 position would likely start from a 2-ketoester. Spectroscopic analysis would be essential to differentiate between these isomers, with particular attention to the chemical shifts and coupling constants in the NMR spectra.

Table 2: Selected Positional Isomers of this compound

| Compound Name | Molecular Formula | Position of Dimethoxy Group | Position of Methyl Group |

| Ethyl 4,4-dimethoxy-2-methylpentanoate | C11H22O4 | C-4 | C-2 |

| Ethyl 3,3-dimethoxy-4-methylpentanoate | C11H22O4 | C-3 | C-4 |

| Ethyl 2,2-dimethoxy-3-methylpentanoate | C11H22O4 | C-2 | C-3 |

Modifications of the Alkoxy Groups within the Acetal

The dimethoxy acetal of this compound is a key functional group that can be readily modified to explore the impact of different alkoxy groups on the compound's properties.

Exploration of Diethoxy, Dipropoxy, and Cyclic Acetal Analogues

Analogues with different alkoxy groups, such as diethoxy or dipropoxy, can be synthesized by using the corresponding alcohol (ethanol or propanol) during the acetal formation step. For example, reacting the precursor aldehyde with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 4,4-diethoxy-3-methylpentanoate.

Cyclic acetal analogues can also be prepared by using a diol, such as ethylene (B1197577) glycol or propane-1,3-diol. This would result in the formation of a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring, respectively. These cyclic acetals are often more stable than their acyclic counterparts.

Table 3: Acetal Analogues of this compound

| Compound Name | Acetal Type | Reagent for Acetal Formation |

| Ethyl 4,4-diethoxy-3-methylpentanoate | Acyclic | Ethanol |

| Ethyl 4,4-dipropoxy-3-methylpentanoate | Acyclic | Propan-1-ol |

| Ethyl 2-(1-methyl-2-(1,3-dioxolan-2-yl)ethyl)acetate | Cyclic (5-membered) | Ethylene glycol |

| Ethyl 2-(1-methyl-2-(1,3-dioxan-2-yl)ethyl)acetate | Cyclic (6-membered) | Propane-1,3-diol |

Impact of Alkoxy Group Variation on Reactivity and Selectivity

The nature of the alkoxy groups in the acetal can influence its reactivity. Generally, bulkier alkoxy groups, such as isopropoxy, can lead to increased steric hindrance, which may slow down the rate of hydrolysis of the acetal. beilstein-journals.org The electronic properties of the alkoxy group also play a role; electron-withdrawing groups can destabilize the oxocarbenium ion intermediate formed during hydrolysis, thus decreasing the reaction rate. beilstein-journals.org

In reactions involving the acetal, the choice of alkoxy group can also affect the stereoselectivity of the outcome. The participation of neighboring alkoxy groups in reactions of acetals can lead to high diastereoselectivity. nih.govnih.govzendy.ioresearchgate.net The specific stereochemical course of a reaction can be controlled by the nature of the alkoxy group, which can influence the formation of specific reactive intermediates. nih.gov The interplay between the reactivity of a nucleophile and the structure of the acetal can sometimes lead to a violation of the reactivity-selectivity principle, where a more reactive nucleophile leads to higher selectivity. nih.govnih.govzendy.ioresearchgate.net

Table 4: Predicted Impact of Alkoxy Group Variation on Acetal Reactivity

| Alkoxy Group | Steric Hindrance | Electronic Effect | Predicted Rate of Hydrolysis |

| Methoxy (B1213986) | Low | Weakly donating | Baseline |

| Ethoxy | Moderate | Weakly donating | Slightly slower than methoxy |

| Isopropoxy | High | Donating | Slower than ethoxy |

| Benzyloxy | Moderate | Electron-withdrawing (inductive) | Slower than methoxy |

| 2,2,2-trifluoroethoxy | Moderate | Strongly electron-withdrawing | Significantly slower than methoxy |

Substitution Patterns on the Ester Moiety

The ethyl ester moiety of this compound provides another site for structural modification. By varying the alcohol used in the esterification or transesterification reaction, a wide range of esters can be synthesized. For example, using methanol (B129727) would produce mthis compound, while using propanol (B110389) would yield the propyl ester.

These modifications can influence the physical properties of the molecule, such as its boiling point, solubility, and chromatographic behavior. The choice of ester group can also be important in the context of prodrug design, where the ester is cleaved in vivo to release a biologically active carboxylic acid.

Table 5: Analogues with Modified Ester Moieties

| Compound Name | Ester Group |

| Mthis compound | Methyl |

| Propyl 4,4-dimethoxy-3-methylpentanoate | Propyl |

| Isopropyl 4,4-dimethoxy-3-methylpentanoate | Isopropyl |

| Benzyl (B1604629) 4,4-dimethoxy-3-methylpentanoate | Benzyl |

Amide, Thioester, and Other Carboxylic Acid Derivatives

The ester group in this compound is the primary site for derivatization to other carboxylic acid functional groups. Standard organic synthesis methodologies can be employed to convert the ethyl ester into amides, thioesters, and other related compounds.

Amides: The conversion of esters to amides, known as amidation, is a fundamental transformation in organic chemistry. nih.gov This can be achieved by reacting the parent ester with ammonia (B1221849), a primary amine, or a secondary amine. These reactions often require elevated temperatures or the use of catalysts to proceed efficiently. A common approach involves the direct aminolysis of the ester.

For instance, the synthesis of the primary amide derivative of this compound would involve its reaction with ammonia. Similarly, reaction with a primary amine (R-NH₂) or a secondary amine (R₂NH) would yield the corresponding N-substituted or N,N-disubstituted amides.

Table 1: Examples of Amide Derivatives via Aminolysis

| Reactant | Product | General Reaction Condition |

|---|---|---|

| Ammonia (NH₃) | 4,4-dimethoxy-3-methylpentanamide | Heating with aqueous or alcoholic ammonia |

| Primary Amine (RNH₂) | N-alkyl-4,4-dimethoxy-3-methylpentanamide | Heating with the amine, may require a catalyst |

| Secondary Amine (R₂NH) | N,N-dialkyl-4,4-dimethoxy-3-methylpentanamide | Heating with the amine, often slower than with primary amines |

More contemporary and milder methods for amide bond formation could also be applied. ucl.ac.uk These often involve the use of specific reagents to facilitate the reaction, such as the use of sodium amidoboranes for direct amidation of esters at room temperature without a catalyst. nih.gov Another approach is the activation of the corresponding carboxylic acid (obtained from the hydrolysis of the ester) with reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) before reacting with an amine. nih.gov

Thioesters: Thioesters are analogues of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. The synthesis of thioesters from esters like this compound can be accomplished through a two-step process. First, the ester is saponified to the corresponding carboxylate salt using a base like sodium hydroxide (B78521). The resulting carboxylate can then be reacted with a thiol (R-SH) in the presence of a coupling agent to form the thioester. Alternatively, direct conversion can be achieved by reacting the ester with a thiol in the presence of a suitable catalyst.

Other Carboxylic Acid Derivatives: The ester can be hydrolyzed to the parent carboxylic acid, 4,4-dimethoxy-3-methylpentanoic acid, under acidic or basic conditions. This carboxylic acid is a key intermediate that can be converted into a variety of other derivatives. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive acyl chloride, 4,4-dimethoxy-3-methylpentanoyl chloride. This acyl chloride can then be readily converted to other esters, amides, and anhydrides.

Heterocyclic Ring Systems Incorporating the Pentanoate Skeleton

The carbon backbone of this compound can serve as a synthon for the construction of various heterocyclic ring systems. The presence of the acetal and ester functional groups provides multiple reaction sites for cyclization reactions.

One potential pathway involves the deprotection of the acetal to reveal the aldehyde functionality, yielding ethyl 4-formyl-3-methylpentanoate. This bifunctional molecule, containing both an aldehyde and an ester, is a prime candidate for condensation reactions with dinucleophiles to form heterocyclic rings.

For example, reaction with a 1,2-diamine, such as ethylenediamine, could lead to the formation of a dihydropyrimidine (B8664642) or a related seven-membered heterocyclic ring, depending on the reaction conditions and the subsequent cyclization pathway. Similarly, reaction with a 1,2-amino alcohol could yield oxazine (B8389632) derivatives. researchgate.net Multicomponent reactions, where the ester, a dinucleophile, and another carbonyl compound are reacted together, offer a powerful strategy for building complex heterocyclic structures. researchgate.netnih.gov

Table 2: Potential Heterocyclic Systems from Ethyl 4-formyl-3-methylpentanoate

| Dinucleophile | Potential Heterocyclic Product | General Reaction Type |

|---|---|---|

| 1,2-Diamine (e.g., Ethylenediamine) | Dihydropyrimidine or Diazepine derivatives | Condensation and Cyclization |

| Hydrazine | Pyridazinone derivatives | Condensation and Cyclization |

| 1,2-Amino alcohol (e.g., Ethanolamine) | Oxazine derivatives | Condensation and Cyclization |

| 1,3-Dicarbonyl compound | Pyridine or Pyran derivatives | Condensation and Cyclization |

The synthesis of γ-lactams is another possibility. For instance, the reaction of γ-keto acids with amino alcohols is a known method for preparing oxazolo-annulated γ-lactams. nih.gov By modifying the functional groups of this compound, analogous starting materials for such cyclizations could be envisioned.

The field of heterocyclic synthesis is vast, and the specific outcomes of these reactions would depend heavily on the chosen reagents and reaction conditions. researchgate.net The pentanoate skeleton provides a flexible framework that, with strategic functional group manipulations, can be incorporated into a wide array of heterocyclic structures with potential applications in medicinal chemistry and materials science. nih.gov

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, no specific information was found for the compound "this compound." This includes a lack of data regarding its synthesis, properties, or applications in advanced organic synthesis as a chiral building block, an intermediate in natural product synthesis, or a component for specialty chemicals and advanced materials.

The search results consistently yielded information on structurally related but distinct compounds, such as:

Ethyl 4,4-dimethoxy-3-methyl-2-butenoate: An unsaturated ester with a double bond in its carbon chain.

Ethyl 4-methylpentanoate: An ester lacking the two methoxy groups at the 4-position.

Ethyl 3-ethoxy-4-methylpentanoate: A compound with an ethoxy group at the 3-position instead of two methoxy groups at the 4-position.

Ethyl 2-cyano-4,4-dimethoxybutanoate: A butanoate derivative with a cyano group at the 2-position and lacking the methyl group at the 3-position.

The absence of specific data for "this compound" in the public domain prevents the creation of a scientifically accurate and verifiable article according to the provided detailed outline. It is possible that this compound is novel, has been synthesized but not reported in publicly accessible literature, or the provided name may contain a typographical error.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time. To proceed, it would be necessary to verify the exact name and structure of the compound of interest.

Applications in Advanced Organic Synthesis

Building Blocks for Specialty Chemicals and Advanced Materials

Precursors for Ligand Design and Catalyst Development

Similarly, the role of Ethyl 4,4-dimethoxy-3-methylpentanoate as a precursor for ligand design and catalyst development is not described in the current body of scientific literature. Ligands are crucial components of catalysts, binding to a central metal atom to modulate its reactivity and selectivity. The design of ligands is a sophisticated process that involves the strategic placement of donor atoms (such as nitrogen, phosphorus, or oxygen) to create a specific coordination environment around the metal center.

While the ester and ether functionalities of this compound contain oxygen atoms that could potentially act as donor atoms, there are no published studies that demonstrate the conversion of this molecule into a ligand for catalytic applications. The development of new catalysts and ligands is a highly active area of research, but this specific compound has not been identified as a useful synthon or precursor in this context.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-resolution spectroscopic methods are indispensable for the unambiguous identification and characterization of organic molecules like Ethyl 4,4-dimethoxy-3-methylpentanoate. These techniques provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Stereochemical Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

¹H NMR: The proton NMR spectrum of this compound would provide crucial information. The ethyl group would show a characteristic quartet for the methylene (-OCH₂CH₃) and a triplet for the methyl (-OCH₂CH₃) protons. The two methoxy (B1213986) groups (-OCH₃) would likely appear as a single sharp singlet due to their chemical equivalence. The single methyl group attached to the main chain (-CH(CH₃)-) would present as a doublet. The protons on the main carbon backbone would exhibit more complex splitting patterns (multiplets) due to coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. One would expect to see signals for the carbonyl carbon of the ester, the acetal (B89532) carbon, the carbons of the ethyl group, the two equivalent methoxy carbons, the methyl group on the chain, and the carbons of the pentanoate backbone.

2D NMR Techniques: To definitively assign all proton and carbon signals and establish connectivity, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group and the connectivity along the pentanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. For example, it would show correlations from the methoxy protons to the acetal carbon and from the ethyl group protons to the ester carbonyl carbon.

Stereochemical Assignment: The molecule has a chiral center at the third carbon position. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the molecule's preferred conformation in solution. For determining the absolute stereochemistry of a single enantiomer, chiral derivatizing agents would be required to create diastereomers, which would then be distinguishable by NMR.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl (-OCH₂CH₃) | ~1.25 | Triplet |

| Methyl (-CH(CH₃)-) | ~0.9-1.1 | Doublet |

| Backbone (-CH₂-) | ~2.3-2.5 | Multiplet |

| Backbone (-CH(CH₃)-) | ~2.0-2.2 | Multiplet |

| Methoxy (-OCH₃) | ~3.2-3.4 | Singlet |

| Acetal (-CH(OCH₃)₂) | ~4.4-4.6 | Doublet |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and studying its fragmentation pathways.

Exact Mass Measurement: HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm). This allows for the calculation of the elemental formula. For this compound (C₁₀H₂₀O₄), the expected exact mass of the molecular ion [M]⁺ would be determined and compared to the theoretical value to confirm the molecular formula.

Fragmentation Analysis: In techniques like Electron Ionization (EI), the molecule is fragmented in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. Expected fragmentation patterns for this ester would include the loss of the ethoxy group (-OC₂H₅), the methoxy groups (-OCH₃), and cleavage at various points along the carbon backbone. These fragmentation patterns help to confirm the connectivity of the different functional groups within the molecule.

Expected Key Mass Spectrometry Fragments

| Fragment | Description |

|---|---|

| [M - OCH₃]⁺ | Loss of a methoxy group |

| [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| [M - CH(OCH₃)₂]⁺ | Cleavage of the acetal group |

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. A strong, sharp absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O stretch of the ester functional group. The C-O stretching vibrations of the ester and the acetal would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Aliphatic C-H and C-C bonds often give strong Raman signals, which can provide information about the carbon skeleton.

Characteristic Vibrational Spectroscopy Bands

| Functional Group | Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | IR, Raman |

| C=O Stretch (Ester) | 1735-1750 | IR (Strong) |

Chromatographic Separations and Coupled Techniques

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Reaction Monitoring

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Impurity Profiling: This technique is ideal for identifying and quantifying volatile impurities in a sample of this compound. By separating the components of a mixture and then obtaining a mass spectrum for each, it is possible to identify starting materials, by-products, or degradation products.

Reaction Monitoring: During the synthesis of the compound, GC-MS can be used to monitor the progress of the reaction by taking small aliquots from the reaction mixture over time. This allows chemists to determine when the reaction is complete and to optimize reaction conditions.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds.

Quantitative Analysis: HPLC with a suitable detector (e.g., UV-Vis or a refractive index detector) can be used to accurately determine the concentration of this compound in a sample. This is crucial for quality control purposes.

Chiral Separations: Since the molecule contains a stereocenter, it can exist as a pair of enantiomers. To separate these enantiomers, chiral HPLC would be employed. This technique uses a chiral stationary phase that interacts differently with each enantiomer, causing them to elute from the column at different times. This allows for the determination of the enantiomeric excess (ee) of a sample, which is a critical measure of its stereochemical purity.

Hyphenated Techniques for Complex Mixture Deconvolution

The characterization of individual components within complex chemical mixtures presents a significant analytical challenge. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the deconvolution of such mixtures. In the context of characterizing this compound, gas chromatography-mass spectrometry (GC-MS) stands out as a particularly effective approach. This technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection afforded by mass spectrometry.

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, which is the time it takes for a compound to travel through the chromatographic column, is a characteristic property that can be used for preliminary identification. Following separation by GC, the eluted compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for structural elucidation and definitive identification.

Due to the limited availability of published research specifically detailing the analytical characterization of this compound, this section will illustrate the principles of hyphenated techniques using a structurally related and well-characterized compound, ethyl pentanoate. Ethyl pentanoate, a simpler ester, serves as an appropriate analogue to demonstrate the application and data interpretation of GC-MS in the analysis of substituted pentanoate esters.

Illustrative Research Findings: GC-MS Analysis of Ethyl Pentanoate

The analysis of ethyl pentanoate by GC-MS provides a clear example of how hyphenated techniques are employed for the characterization of esters. The gas chromatogram would show a distinct peak corresponding to ethyl pentanoate at a specific retention time, indicating its separation from other components in a sample. The mass spectrum of this peak would then be used for its identification.

The National Institute of Standards and Technology (NIST) provides a comprehensive database of chemical and physical properties, including mass spectra, for a vast array of compounds. The mass spectrum of ethyl pentanoate (CAS Registry Number: 539-82-2) is a valuable reference for its identification. nist.govnist.gov

Table 1: Gas Chromatography-Mass Spectrometry Data for Ethyl Pentanoate

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | nist.govnist.gov |

| Molecular Weight | 130.18 g/mol | nist.govnih.gov |

| CAS Registry Number | 539-82-2 | nist.govnist.gov |

| Retention Time | Varies with GC conditions | |

| Major Mass Fragments (m/z) | 88, 85, 60, 57, 43, 29 | nih.gov |

Note: The retention time is dependent on the specific gas chromatographic conditions, including the column type, temperature program, and carrier gas flow rate.

The fragmentation pattern observed in the mass spectrum is a direct result of the ionization process, where the molecular ion breaks apart in a predictable manner. For ethyl pentanoate, the molecular ion peak would be observed at an m/z of 130. The most abundant fragment ions, known as the base peak, and other significant fragments provide structural information. For instance, the prominent peak at m/z 88 is characteristic of a McLafferty rearrangement in ethyl esters. Other fragments can be attributed to the loss of various alkyl and alkoxy groups. nih.govchemguide.co.uk The interpretation of these fragments is crucial for the deconvolution of complex mixtures and the unambiguous identification of unknown compounds.

The application of these principles to the target molecule, this compound, would involve a similar process. A sample containing the compound would be injected into a GC-MS system. The resulting chromatogram would ideally show a resolved peak for the compound of interest. The mass spectrum of this peak would then be analyzed. The molecular ion peak would be expected at an m/z corresponding to its molecular weight (204.28 g/mol ). The fragmentation pattern would be more complex than that of ethyl pentanoate due to the presence of the dimethoxy and methyl substituents. However, by applying established principles of mass spectral fragmentation, the identity of the compound could be confirmed. The presence of specific fragment ions corresponding to the loss of methoxy groups, the ethyl ester group, and various alkyl fragments would provide strong evidence for its structure.

Theoretical and Computational Studies on Ethyl 4,4 Dimethoxy 3 Methylpentanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT), offer a powerful lens through which to examine the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For Ethyl 4,4-dimethoxy-3-methylpentanoate, a frontier molecular orbital analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is likely to be localized around the oxygen atoms of the methoxy (B1213986) and ester groups, which possess lone pairs of electrons. Conversely, the LUMO is expected to be distributed over the carbonyl group of the ester, a region with a partial positive charge on the carbon atom, making it an electrophilic center.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.85 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 11.08 |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a quantum chemical calculation. Actual values would be obtained from specific computational software.

A large HOMO-LUMO gap, as illustrated in the hypothetical data above, would suggest high kinetic stability and low reactivity for this compound under normal conditions.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net In an MEP map, colors are used to represent the electrostatic potential on the electron density surface. Red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and methoxy groups, highlighting their nucleophilic character. The area around the carbonyl carbon would exhibit a positive potential (blue), confirming its electrophilic nature. The hydrocarbon portions of the molecule would be expected to have a relatively neutral potential (green). These maps provide a clear and intuitive guide to the reactive sites of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations and the energy barriers between them. lumenlearning.com Molecular dynamics (MD) simulations, on the other hand, provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment.

By systematically rotating the single bonds in this compound and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformations, while the maxima represent the transition states for interconversion between these conformations. The energy difference between a minimum and a transition state is the activation energy or interconversion barrier.

For this compound, key rotational bonds would include those in the ethyl group, the pentanoate backbone, and the methoxy groups. The relative orientations of the bulky methoxy groups and the methyl group on the main chain will significantly influence the conformational preferences, with steric hindrance playing a major role.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| I (Anti) | 180 | 0.00 | 65 |

| II (Gauche) | 60 | 0.85 | 30 |

| III (Gauche) | -60 | 0.85 | 5 |

Note: This table presents a simplified, illustrative example of the kind of data obtained from a conformational analysis. The actual conformational landscape would be more complex.

The behavior of a molecule can be significantly altered by its solvent environment. Molecular dynamics simulations can explicitly model the interactions between this compound and solvent molecules. These simulations can reveal how the solvent influences the conformational equilibrium and the accessibility of reactive sites.

In a polar solvent, for example, conformations that expose the polar ester and methoxy groups to the solvent would be stabilized. MD simulations can also provide insights into intermolecular interactions, such as hydrogen bonding (if applicable in the solvent) and van der Waals forces, which are crucial for understanding the bulk properties of the substance.

Mechanistic Investigations of Key Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, and calculate the activation energies. This information is vital for understanding reaction rates and selectivity.

For this compound, a key transformation of interest would be its hydrolysis, which involves the cleavage of the ester bond. Computational studies could model the reaction pathway for both acid- and base-catalyzed hydrolysis. These calculations would involve identifying the structures of the transition states for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon and the subsequent departure of the ethoxy group. The calculated activation energies would provide a quantitative measure of the reaction's feasibility under different conditions. Such studies can help in optimizing reaction conditions for synthetic applications or understanding the degradation pathways of the compound.

Transition State Characterization and Reaction Pathway Mapping

The study of reaction mechanisms is a cornerstone of organic chemistry. Computational chemistry allows for the detailed mapping of reaction pathways, including the identification and characterization of transient species like transition states. For this compound, this could involve modeling its synthesis or its subsequent reactions.

A key aspect of this is the location of transition state (TS) geometries on the potential energy surface. A transition state represents the highest energy point along the minimum energy path between reactants and products. Its characterization is crucial for understanding the kinetics and mechanism of a reaction. For instance, in a hypothetical hydrolysis of this compound, computational methods could be employed to model the approach of a water molecule or a hydroxide ion to the carbonyl carbon. The resulting transition state would feature partially formed and partially broken bonds.

The reaction pathway, often referred to as the intrinsic reaction coordinate (IRC), can be mapped out from the transition state, confirming that it indeed connects the desired reactants and products. This mapping provides a detailed picture of the geometric and electronic changes that occur throughout the course of the reaction.

Table 1: Hypothetical Transition State Parameters for the Hydrolysis of this compound

| Parameter | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| Key Bond Distance (C-O_carbonyl) | 1.85 Å |

| Key Bond Distance (C-O_nucleophile) | 1.95 Å |

| Activation Energy (kcal/mol) | 15.2 |

This table presents hypothetical data for illustrative purposes.

Catalytic Cycle Elucidation and Rate-Determining Steps

Many chemical transformations, including the synthesis of esters, are facilitated by catalysts. Computational modeling is instrumental in elucidating the step-by-step mechanism of a catalytic cycle. This involves identifying all intermediates and transition states for each elementary step in the cycle.

Table 2: Hypothetical Free Energy Profile for a Catalyzed Synthesis of this compound

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Intermediate 1 | -5.2 |

| 3 | Transition State 1 | +18.5 |

| 4 | Intermediate 2 | -12.0 |

| 5 | Transition State 2 | +10.3 |

| 6 | Products + Catalyst | -20.7 |

This table presents hypothetical data for illustrative purposes, with Step 3 representing the rate-determining step.

Prediction of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Computational NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.com

For this compound, the ¹H and ¹³C NMR spectra could be predicted. This involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectra can then be compared to experimental data to confirm the structure or to assign specific resonances.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 172.5 | 173.1 |

| -OCH₂CH₃ | 60.8 | 61.2 |

| -OCH₃ | 50.1 | 50.5 |

| -CH₂- | 35.4 | 35.9 |

| -CH(CH₃)- | 42.7 | 43.2 |

| -C(OCH₃)₂- | 101.3 | 101.9 |

| -CH(CH₃)-CH₃ | 15.9 | 16.3 |

| -OCH₂CH₃ | 14.2 | 14.6 |

This table presents hypothetical data for illustrative purposes.

Vibrational Frequencies and Intensities from DFT Calculations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which directly correlate to an experimental IR or Raman spectrum. uit.noresearchgate.net

For this compound, a frequency calculation would be performed on the optimized geometry. This provides a set of vibrational modes, each with a specific frequency and intensity. scirp.org These predicted frequencies are often systematically scaled to account for approximations in the theoretical model and to improve agreement with experimental data. The predicted spectrum can aid in the assignment of experimental absorption bands to specific molecular motions, such as C=O stretching, C-O stretching, and CH₃ bending.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=O Stretch | 1780 | 1735 |

| C-O Stretch (Ester) | 1250 | 1218 |

| C-O Stretch (Acetal) | 1150 | 1121 |

| C-H Stretch (sp³) | 3050 | 2970 |

This table presents hypothetical data for illustrative purposes.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Ethyl 4,4-dimethoxy-3-methylpentanoate is expected to pivot towards greener and more efficient methodologies, moving away from classical approaches that may involve hazardous reagents or generate significant waste. Research is anticipated to focus on several key areas of sustainable chemistry.

One promising direction is the application of advanced catalytic systems. Recently developed bimetallic oxide cluster catalysts, for instance, have shown remarkable efficiency in ester-producing reactions using molecular oxygen as the sole oxidant, which is environmentally benign. labmanager.comeurekalert.org Adapting such catalysts for the synthesis of functionalized aliphatic esters could dramatically improve the atom economy and reduce the environmental impact of production. labmanager.comeurekalert.org

Another significant area is biocatalysis, particularly the use of enzymes like lipases for esterification. researchgate.netbenthamdirect.com Enzymatic synthesis offers high selectivity (regioselectivity and enantioselectivity) under mild reaction conditions, such as moderate temperatures and atmospheric pressure. researchgate.netbenthamdirect.com This approach not only aligns with the principles of green chemistry but can also yield highly pure products, potentially simplifying downstream processing. researchgate.net

Furthermore, the choice of solvents plays a critical role in the sustainability of a chemical process. Future synthetic protocols will likely replace conventional chlorinated or amide solvents with greener alternatives like acetonitrile (B52724) or bio-derived solvents. nih.govjove.com Methodologies such as the greener Steglich esterification demonstrate that comparable rates and yields can be achieved in more environmentally friendly solvent systems, often with simplified purification steps. nih.govjove.com

| Sustainable Synthesis Strategy | Potential Advantages | Key Research Focus |

| Advanced Catalysis | High atom economy, use of benign oxidants (e.g., O2), increased efficiency. labmanager.com | Development of robust bimetallic or metal oxide cluster catalysts for aliphatic ester synthesis. |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, reduced byproducts, "natural product" label. researchgate.netbenthamdirect.com | Screening and engineering of lipases for specific substrate compatibility and optimization of non-conventional reaction media. |

| Green Solvents | Reduced environmental and health hazards, simplified purification. nih.govjove.com | Adapting existing esterification protocols to greener solvent systems like acetonitrile or 2-MeTHF. |

| Alkoxycarbonylation | High CO utilization, improved process sustainability for industrial-scale production. cardiff.ac.uknih.gov | Designing heterogeneous catalysts that enable ambient-pressure carbonylation for complex ester synthesis. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a transformative trend in the chemical industry, and this compound is an ideal candidate for this shift. Integrating its synthesis into flow chemistry and automated platforms promises enhanced control, safety, and scalability.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. vapourtec.comresearchgate.net For the synthesis of α-functionalized esters, continuous flow protocols have been successfully developed, demonstrating the ability to handle sensitive intermediates like lithium enolates safely and efficiently. vapourtec.comresearchgate.net Such a setup could be adapted for the synthesis of this compound, allowing for a streamlined, multi-step process in a closed system. acs.org This approach is particularly advantageous as it can be "telescoped," where multiple reaction steps are performed sequentially without isolating intermediates, saving time and resources. acs.orgacs.org

Building on flow chemistry, fully automated synthesis platforms can enable high-throughput experimentation and process optimization. sigmaaldrich.commt.com These systems can automatically execute recipes, control reaction parameters, and collect data, allowing for unattended operation. mt.comhelgroup.com By employing an automated platform, researchers could rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal synthetic route for this compound. chemspeed.comxtalpi.com This synergy between flow chemistry and automation represents a frontier in producing specialty chemicals with high efficiency and precision. sigmaaldrich.com

Expanding the Application Spectrum into New Chemical Disciplines

The bifunctional nature of this compound makes it a versatile chemical intermediate with the potential for broad applications, particularly in medicinal chemistry and materials science.